

Introduction: The Strategic Importance of a Versatile Quinazoline Intermediate

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Compound of Interest

Compound Name: 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

Cat. No.: B1278641

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In the landscape of modern drug discovery, particularly in the realm of targeted oncology therapies, the quinazoline scaffold has established itself as a privileged structure. Its derivatives are at the core of numerous kinase inhibitors that have transformed patient outcomes. Within this chemical class, **7-(Benzyloxy)-4-chloro-6-methoxyquinazoline** (CAS No: 162364-72-9) emerges as a pivotal intermediate—a sophisticated building block engineered for the synthesis of highly specific and potent pharmaceutical agents.^[1]

This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will move beyond a simple recitation of data to explore the causality behind its chemical behavior, its strategic application in synthesis, and the practical considerations for its use in a laboratory setting. Understanding the nuanced properties of this molecule is crucial for leveraging its full potential in the development of next-generation therapeutics.^{[1][2]}

Core Chemical & Physical Properties

The utility of any chemical intermediate begins with a firm grasp of its fundamental properties. These identifiers and physicochemical characteristics dictate its handling, reactivity, and analytical profile.

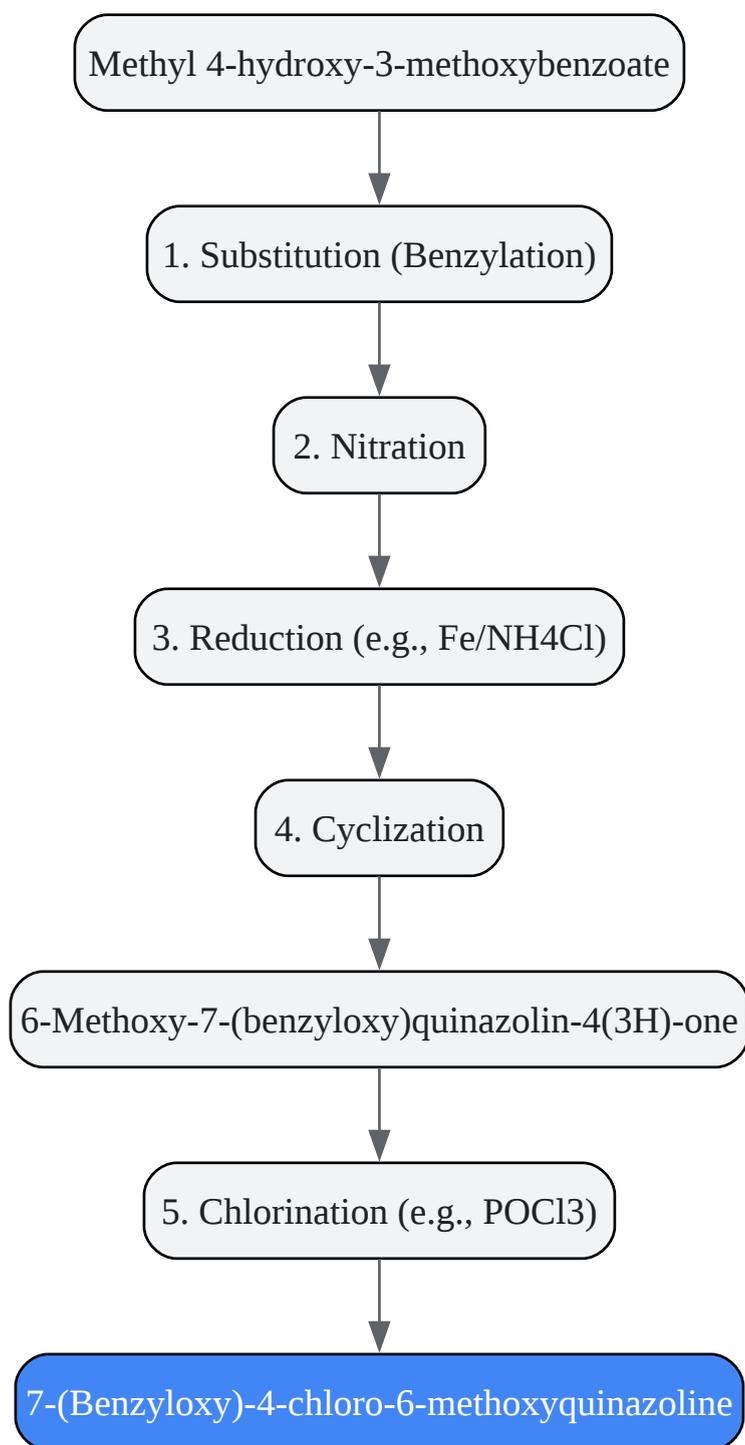
Property	Value	Source(s)
CAS Number	162364-72-9	[3][4][5]
Molecular Formula	C ₁₆ H ₁₃ ClN ₂ O ₂	[4][5]
Molecular Weight	300.74 g/mol	[3][5]
IUPAC Name	4-chloro-6-methoxy-7-(phenylmethoxy)quinazoline	[5]
Appearance	Off-white to yellow solid	[6]
Physical Form	Solid	[3]
Boiling Point	452.1 ± 40.0 °C (Predicted)	[6]
Density	1.303 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	0.72 ± 0.30 (Predicted)	[6]
InChI Key	LBGICYCBNJBHZZS- UHFFFAOYSA-N	[3][5]

Note: Some physical properties are predicted values derived from computational models.

The structural identity of **7-(Benzyloxy)-4-chloro-6-methoxyquinazoline** is routinely confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), which are essential for verifying purity and confirming the outcome of synthetic steps.[7][8][9]

Synthesis and Purification: Crafting the Intermediate

The construction of **7-(Benzyloxy)-4-chloro-6-methoxyquinazoline** is a multi-step process that requires precise control over reaction conditions. A common and effective route begins with the more accessible methyl 4-hydroxy-3-methoxybenzoate.[7][8] The overall pathway involves five key transformations: substitution (benzylation), nitration, reduction of the nitro group, cyclization to form the quinazolinone core, and finally, chlorination to yield the target compound. [7][8][10] The total yield for this five-step sequence has been reported at 29.2%. [7][8]



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General synthetic pathway for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline.

Protocol: Chlorination of 6-Methoxy-7-(benzyloxy)quinazolin-4(3H)-one

The final chlorination step is arguably the most critical, as it installs the reactive handle for subsequent diversification. This protocol is based on established methods.^[6]

Objective: To convert the 4-oxo group of the quinazolinone precursor into a 4-chloro group.

Materials:

- 6-Methoxy-7-(benzyloxy)quinazolin-4(3H)-one
- Phosphorus oxychloride (POCl_3)
- 1,2-Dichloroethane (DCE) or similar inert solvent
- Ice water
- Dichloromethane (DCM)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

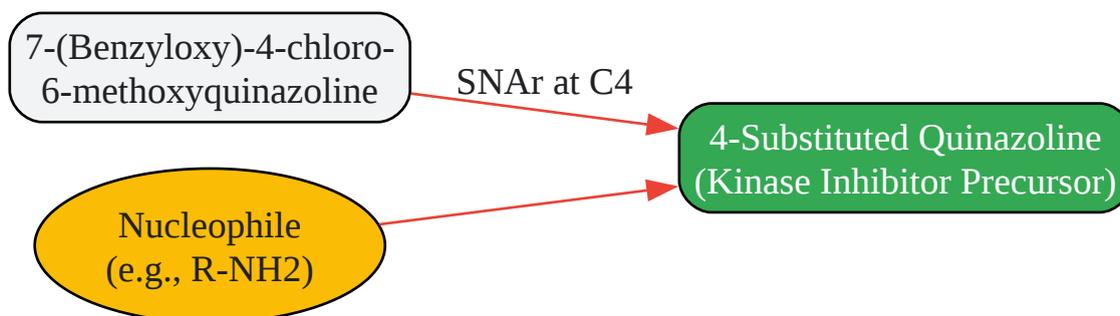
- **Reaction Setup:** In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine the precursor, 6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one (1.0 eq), with 1,2-dichloroethane.
- **Reagent Addition:** Carefully add phosphorus oxychloride (POCl_3 , approx. 4-5 eq). The reaction is exothermic and should be handled in a fume hood.
- **Heating:** Heat the mixture to reflux (approximately 85°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup - Quenching:** After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into ice water to quench the excess POCl_3 .
- **Extraction:** Transfer the quenched mixture to a separatory funnel and extract the product into dichloromethane (3x).

- **Washing:** Combine the organic layers and wash with saturated brine to remove residual aqueous components.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The resulting crude solid is typically purified by silica gel column chromatography, often using a gradient of ethyl acetate in hexanes, to afford the pure **7-(Benzyloxy)-4-chloro-6-methoxyquinazoline**.^[6]

Reactivity and Strategic Applications in Drug Discovery

The synthetic value of **7-(Benzyloxy)-4-chloro-6-methoxyquinazoline** is rooted in the reactivity of its quinazoline core, specifically the chloro-substituent at the C4 position.

- **The Electrophilic C4 Position:** The chlorine atom at the 4-position is an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$).^{[1][10]} This is the cornerstone of its utility. It allows for the facile introduction of a wide variety of nucleophiles, most commonly substituted anilines, to build diverse molecular libraries for screening.^[1]
- **Modulating Groups:** The benzyloxy and methoxy groups are not mere spectators. They influence the electronic nature of the ring system and provide handles for modulating physicochemical properties. The benzyloxy group, for instance, can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability in the final drug candidate.^[1]



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Core reactivity via Nucleophilic Aromatic Substitution (SNAr).

Application as a Kinase Inhibitor Intermediate

The primary application of this compound is in the synthesis of targeted cancer therapies.[1] Quinazoline-based molecules are well-known inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[8][11] By reacting **7-(Benzyloxy)-4-chloro-6-methoxyquinazoline** with different substituted anilines, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop molecules with high potency and selectivity, thereby minimizing off-target effects.[1] This intermediate is a key precursor in the synthesis of Vandetanib, a potent inhibitor of VEGFR, EGFR, and RET tyrosine kinases.[8][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **7-(Benzyloxy)-4-chloro-6-methoxyquinazoline** is paramount for ensuring personnel safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Classification	Details
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[5]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably a chemical fume hood.
- Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.[12]

Storage:

- Store in a tightly sealed container in a cool, dry place.[12]
- For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][6]

Conclusion

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is far more than a simple catalog chemical; it is a strategically designed intermediate that empowers medicinal chemists and drug discovery

scientists. Its value lies in the predictable and high-yielding reactivity of the 4-chloro position, which serves as a versatile gateway for constructing complex and biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to develop novel quinazoline-based therapeutics. As the search for more selective and potent kinase inhibitors continues, the demand for high-quality, well-characterized intermediates like this one will undoubtedly remain a critical component of the innovation pipeline.

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